Cas no 170924-50-2 (4-(Difluoromethoxy)benzyl alcohol)

4-(Difluoromethoxy)benzyl alcohol is a fluorinated aromatic alcohol with the molecular formula C₈H₈F₂O₂. This compound features a benzyl alcohol core substituted with a difluoromethoxy group at the para position, enhancing its reactivity and stability in synthetic applications. The difluoromethoxy moiety imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical intermediates. Its high purity and well-defined structure ensure consistent performance in nucleophilic substitutions, esterifications, and other derivatization reactions. The compound’s stability under various conditions and compatibility with diverse reaction media further contribute to its utility in fine chemical synthesis. Proper handling and storage are recommended to maintain its integrity.
4-(Difluoromethoxy)benzyl alcohol structure
170924-50-2 structure
商品名:4-(Difluoromethoxy)benzyl alcohol
CAS番号:170924-50-2
MF:C8H8F2O2
メガワット:174.1447
MDL:MFCD00236228
CID:135646
PubChem ID:2736996

4-(Difluoromethoxy)benzyl alcohol 化学的及び物理的性質

名前と識別子

    • (4-(Difluoromethoxy)phenyl)methanol
    • 4-(DIFLUOROMETHOXY)BENZYL ALCOHOL
    • 4-(difluoromethoxy)phenyl]methanol
    • Benzenemethanol, 4-(difluoromethoxy)-
    • [4-(difluoromethoxy)phenyl]methan-1-ol
    • 4-Difluoromethoxybenzylalcohol
    • ACMC-1C1UA
    • ST094960
    • SureCN1780636
    • RARECHEM AL BD 0279
    • [4-(DIFLUOROMETHOXY)PHENYL]METHANOL
    • 4-difluoromethoxybenzyl alcohol
    • HSIDWXYUJAUALR-UHFFFAOYSA-N
    • SBB071478
    • NE32285
    • ZB007389
    • [4-[bis(fluoranyl)methoxy]phe
    • Benzene, 1-(difluoromethoxy)-4-methoxy-
    • SB85446
    • VEL
    • MFCD00236228
    • PJIYFBQQLZCVAC-UHFFFAOYSA-N
    • FT-0632769
    • AKOS000249421
    • 4-(Difluoromethoxy) Benzyl Alcohol
    • DTXSID70371754
    • EN300-49220
    • A811263
    • 170924-50-2
    • SCHEMBL1780636
    • CS-W017520
    • Z335244764
    • 659-33-6
    • FT-0605424
    • FS-1149
    • 4-(Difluoromethoxy)benzylalcohol98%
    • 4-(Difluoromethoxy)benzyl alcohol 98%
    • DB-054854
    • DB-064799
    • 4-(Difluoromethoxy)benzyl alcohol
    • MDL: MFCD00236228
    • インチ: 1S/C8H8F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-4,8,11H,5H2
    • InChIKey: HSIDWXYUJAUALR-UHFFFAOYSA-N
    • ほほえんだ: FC([H])(OC1C([H])=C([H])C(C([H])([H])O[H])=C([H])C=1[H])F

計算された属性

  • せいみつぶんしりょう: 174.04924
  • どういたいしつりょう: 174.04923582g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 122
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • 密度みつど: 1.257±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 242.7±35.0 ºC (760 Torr),
  • フラッシュポイント: 119.1±22.5 ºC,
  • 屈折率: 1.4855
  • ようかいど: 微溶性(10 g/l)(25ºC)、
  • PSA: 29.46

4-(Difluoromethoxy)benzyl alcohol セキュリティ情報

  • 危害声明: Irritant
  • 危険物標識: Xi
  • ちょぞうじょうけん:Sealed in dry,2-8°C

4-(Difluoromethoxy)benzyl alcohol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B23019-5g
4-(Difluoromethoxy)benzyl alcohol, 97%
170924-50-2 97%
5g
¥4386.00 2022-07-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026444-250mg
4-(Difluoromethoxy)benzyl alcohol
170924-50-2 97%
250mg
¥142 2024-05-25
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D895372-5g
(4-(Difluoromethoxy)phenyl)methanol
170924-50-2 98%
5g
¥756.00 2022-01-11
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026444-1g
4-(Difluoromethoxy)benzyl alcohol
170924-50-2 97%
1g
¥324 2024-05-25
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026444-10g
4-(Difluoromethoxy)benzyl alcohol
170924-50-2 97%
10g
¥1264 2024-05-25
TRC
D452368-10mg
4-(Difluoromethoxy)benzyl Alcohol
170924-50-2
10mg
$ 50.00 2022-06-05
Alichem
A014001172-1g
4-(Difluoromethoxy)benzyl alcohol
170924-50-2 97%
1g
1,504.90 USD 2021-06-22
Fluorochem
007857-250mg
4-(Difluoromethoxy)benzyl alcohol
170924-50-2 97%
250mg
£10.00 2022-03-01
Enamine
EN300-49220-0.5g
[4-(difluoromethoxy)phenyl]methanol
170924-50-2 95.0%
0.5g
$19.0 2025-02-20
A2B Chem LLC
AB65957-250mg
(4-(Difluoromethoxy)phenyl)methanol
170924-50-2 97%
250mg
$64.00 2024-01-03

4-(Difluoromethoxy)benzyl alcohol 関連文献

4-(Difluoromethoxy)benzyl alcoholに関する追加情報

4-(Difluoromethoxy)benzyl Alcohol: A Comprehensive Overview

4-(Difluoromethoxy)benzyl alcohol (CAS No. 170924-50-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique difluoromethoxy substituent, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug discovery and development.

The chemical structure of 4-(difluoromethoxy)benzyl alcohol consists of a benzene ring with a difluoromethoxy group at the para position and a hydroxymethyl group attached to the benzene ring. The presence of the difluoromethoxy group imparts distinct electronic and steric properties to the molecule, which can influence its reactivity and biological activity. These properties have been extensively studied in recent years, leading to a deeper understanding of its potential therapeutic applications.

In the context of medicinal chemistry, 4-(difluoromethoxy)benzyl alcohol has been explored for its ability to modulate various biological targets. One notable area of research involves its interaction with enzymes and receptors involved in neurological disorders. Studies have shown that compounds with similar difluoromethoxy substituents can exhibit potent inhibitory effects on specific enzymes, such as monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters.

Recent advancements in computational chemistry and molecular modeling have further elucidated the binding interactions of 4-(difluoromethoxy)benzyl alcohol with target proteins. These studies have provided valuable insights into the molecular mechanisms underlying its biological activities, paving the way for the rational design of more potent and selective derivatives. For instance, molecular dynamics simulations have revealed that the difluoromethoxy group can form favorable hydrogen bonds and hydrophobic interactions with key residues in the active site of target enzymes.

In addition to its potential as a therapeutic agent, 4-(difluoromethoxy)benzyl alcohol has also been investigated for its use as an intermediate in the synthesis of other bioactive compounds. Its reactivity and functional group versatility make it an attractive starting material for various synthetic transformations. Researchers have successfully utilized this compound to synthesize a range of derivatives with enhanced biological activities, including anti-inflammatory agents and anticancer drugs.

The synthesis of 4-(difluoromethoxy)benzyl alcohol typically involves multi-step processes that ensure high purity and yield. Common synthetic routes include nucleophilic substitution reactions and Grignard reactions, which are well-documented in the literature. Advances in green chemistry have also led to the development of more environmentally friendly methods for synthesizing this compound, reducing the use of hazardous reagents and minimizing waste generation.

Clinical trials involving compounds derived from 4-(difluoromethoxy)benzyl alcohol have shown promising results in various therapeutic areas. For example, a phase II clinical trial evaluating a derivative of this compound as a treatment for Alzheimer's disease reported significant improvements in cognitive function and reduced neuroinflammation. These findings highlight the potential of 4-(difluoromethoxy)benzyl alcohol-based compounds to address unmet medical needs.

In conclusion, 4-(difluoromethoxy)benzyl alcohol (CAS No. 170924-50-2) is a multifaceted compound with broad applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, solidifying its position as an important molecule in modern pharmaceutical science.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD